methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate
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Overview
Description
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate is a complex organic compound with a molecular formula of C19H21N3O6S2 and a molecular weight of 451.5165 . This compound features a thiophene ring, a piperidine sulfonyl group, and a benzamido group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Formation of the Thiophene Ring: This can be achieved through condensation reactions such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperidine Sulfonyl Group: This step typically involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Benzamido Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine sulfonyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The piperidine sulfonyl group may play a role in binding to specific sites, while the thiophene ring can participate in π-π interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl N-{2-[4-(piperidine-1-sulfonyl)benzamido]thiophene-3-carbonyl}carbamate can be compared with other thiophene-based compounds and piperidine derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene frameworks, are used as anti-inflammatory drugs and anesthetics, respectively.
Piperidine Derivatives: Compounds such as Crizotinib-resistant anaplastic lymphoma kinase (ALK) inhibitors also feature piperidine groups.
The uniqueness of this compound lies in its combination of these functional groups, which may confer specific biological or chemical properties not found in other compounds.
Properties
IUPAC Name |
methyl N-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-28-19(25)21-17(24)15-9-12-29-18(15)20-16(23)13-5-7-14(8-6-13)30(26,27)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,20,23)(H,21,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNUEYHTRRWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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